2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate
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Overview
Description
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a quinoline derivative, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step is usually achieved through an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Formation of the Propanoic Acid Moiety: This can be achieved through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)propanoic acid
- 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4-dihydroquinolin-4-yl)propanoic acid
Uniqueness
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate is unique due to its specific structural features, including the octahydroquinoline ring system and the presence of both a chlorobenzoyl group and a propanoic acid moiety. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H25ClN2O5 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C19H23ClN2O4.H2O/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15;/h5-8,12,14-16H,1-4,9-10H2,(H,21,23)(H,22,24)(H,25,26);1H2 |
InChI Key |
MPMAVZRXFUXYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl.O |
Origin of Product |
United States |
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